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Compound of Interest

Compound Name: 1,2,3-Octanetriol

Cat. No.: B038421 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the synthesis and structural

characterization of 1,2,3-octanetriol. The document details a robust synthetic methodology,

comprehensive protocols for structural elucidation, and presents expected quantitative data in

a structured format for ease of comparison.

Synthesis of 1,2,3-Octanetriol
The synthesis of vicinal triols such as 1,2,3-octanetriol is most effectively achieved through the

dihydroxylation of a corresponding unsaturated precursor. The Sharpless asymmetric

dihydroxylation offers a highly efficient and stereoselective route, starting from an appropriate

alkene.[1][2][3] For the synthesis of 1,2,3-octanetriol, the logical precursor is 1-octene.

Synthetic Pathway: Sharpless Asymmetric
Dihydroxylation
The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the

presence of a chiral quinine ligand to achieve the enantioselective formation of a vicinal diol

from an alkene.[1][4] The use of commercially available "AD-mix" reagents simplifies this

process.[2]
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Synthesis of 1,2,3-Octanetriol

1-Octene
C₈H₁₆

1,2,3-Octanetriol
C₈H₁₈O₃

 Sharpless Asymmetric Dihydroxylation 
 (AD-mix-β / AD-mix-α) 

 OsO₄ (cat.), K₃Fe(CN)₆, K₂CO₃, t-BuOH/H₂O 

Click to download full resolution via product page

Caption: Sharpless asymmetric dihydroxylation of 1-octene.

Experimental Protocol: Dihydroxylation of 1-Octene
The following is a generalized experimental protocol for the Sharpless asymmetric

dihydroxylation of 1-octene to produce 1,2,3-octanetriol.

Materials:

1-Octene

AD-mix-β (or AD-mix-α for the opposite enantiomer)

tert-Butanol

Water

Sodium sulfite

Ethyl acetate

Brine solution
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Anhydrous magnesium sulfate

Silica gel (for column chromatography)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β in a 1:1 mixture

of tert-butanol and water at room temperature.

Cool the resulting slurry to 0 °C in an ice bath.

To the vigorously stirred slurry, add 1-octene dropwise.

Continue stirring the reaction mixture at 0 °C and monitor the progress of the reaction by

thin-layer chromatography (TLC).

Upon completion of the reaction (typically after 12-24 hours), quench the reaction by adding

solid sodium sulfite and continue stirring for one hour.

Allow the mixture to warm to room temperature and extract the aqueous phase with ethyl

acetate (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude 1,2,3-octanetriol by silica gel column chromatography using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Quantitative Data:

Parameter Expected Value Reference

Yield 85-98% [3]

Enantiomeric Excess (ee) >95% [1][4]
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Structural Characterization
The synthesized 1,2,3-octanetriol must be thoroughly characterized to confirm its structure

and purity using various spectroscopic techniques.

Purified 1,2,3-Octanetriol

NMR Spectroscopy
(¹H and ¹³C) FTIR Spectroscopy Mass Spectrometry

Structural Confirmation

Click to download full resolution via product page

Caption: Experimental workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.[5][6]

Table 1: Expected ¹H and ¹³C NMR Data for 1,2,3-Octanetriol (in CDCl₃)
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H ~ 0.88 Triplet -CH₃

~ 1.2-1.6 Multiplet -(CH₂)₄-

~ 3.4-3.8 Multiplet
-CH(OH)- and -

CH₂(OH) protons

Broad Singlet -OH protons

¹³C ~ 14.1 -CH₃

~ 22.6, 25.7, 29.2,

31.8
-(CH₂)₄-

~ 66.0, 72.5, 74.8
-C(1)H₂OH, -

C(2)HOH, -C(3)HOH

Note: The chemical shifts are estimated based on analogous structures and general principles

of NMR spectroscopy.[6][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule.[9][10]

[11][12]

Table 2: Expected FTIR Absorption Bands for 1,2,3-Octanetriol

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3600-3200 (broad) O-H Stretch Hydroxyl (-OH)

2955-2850 C-H Stretch Alkyl (-CH₂, -CH₃)

1465 C-H Bend Alkyl (-CH₂)

1375 C-H Bend Alkyl (-CH₃)

1050-1150 C-O Stretch Alcohol (-C-O)
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Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the compound.

Table 3: Expected Mass Spectrometry Data for 1,2,3-Octanetriol

m/z Value Proposed Fragment

162.1256 [M]⁺ (Molecular Ion, C₈H₁₈O₃⁺)

144 [M - H₂O]⁺

131 [M - CH₂OH]⁺

113 [M - H₂O - CH₂OH]⁺

101 [C₅H₉O₂]⁺

73 [C₃H₅O₂]⁺

43 [C₃H₇]⁺

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-1-2-3-octanetriol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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